molecular formula C10H14BN3Na2O2 B12447050 Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane

Cat. No.: B12447050
M. Wt: 265.03 g/mol
InChI Key: PAQFYCFHVJICGD-UHFFFAOYSA-N
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Description

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is a boronic acid derivative with a unique structure that includes a piperazine ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane typically involves the reaction of 6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid with sodium hydroxide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, boronate esters, and substituted piperazine compounds .

Mechanism of Action

The mechanism of action of disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biological pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane is unique due to its boronic acid moiety, which allows it to participate in a wide range of chemical reactions. Its structure also provides versatility in medicinal chemistry applications, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H14BN3Na2O2

Molecular Weight

265.03 g/mol

IUPAC Name

disodium;[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-dioxidoborane

InChI

InChI=1S/C10H14BN3O2.2Na/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;;/h2-3,8H,4-7H2,1H3;;/q-2;2*+1

InChI Key

PAQFYCFHVJICGD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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